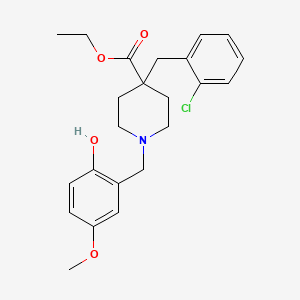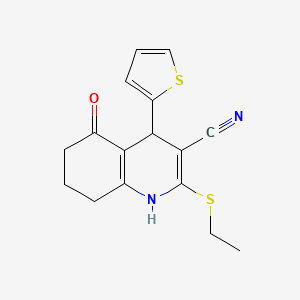![molecular formula C20H29N3O2 B5228157 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5228157.png)
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide, also known as MEP, is a synthetic compound that belongs to the class of piperidine-based drugs. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology.
Mecanismo De Acción
The exact mechanism of action of 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, it has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and to activate signaling pathways involved in synaptic plasticity and neuronal survival. In oncology, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In immunology, it has been shown to modulate the activity of immune cells such as macrophages and T cells, leading to a decrease in inflammation and an increase in the immune response.
Biochemical and Physiological Effects
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In neuroscience, it has been shown to improve cognitive function and memory retention, increase synaptic plasticity, and protect against neuronal damage and cell death. In oncology, it has been shown to inhibit cancer cell growth and induce apoptosis, as well as to enhance the efficacy of chemotherapy and radiation therapy. In immunology, it has been shown to decrease inflammation and modulate the immune response, leading to a decrease in autoimmune symptoms and an increase in immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other drugs with similar therapeutic potential. However, there are also some limitations to using 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, its effects may vary depending on the dose and duration of treatment, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide. In neuroscience, future studies could focus on exploring its potential to treat other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. In oncology, future studies could focus on optimizing its use in combination with other chemotherapeutic agents and radiation therapy. In immunology, future studies could focus on its potential to treat other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and to develop more targeted and effective therapies based on its properties.
Conclusion
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects, to inhibit cancer cell growth, and to modulate the immune response. While there are still many unanswered questions about its mechanism of action and optimal use, it has the potential to be a valuable tool for researchers in the future.
Métodos De Síntesis
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide can be synthesized through a multistep process that involves the reaction of indole-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 2-methoxyethylamine and propanoyl chloride to yield 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide.
Aplicaciones Científicas De Investigación
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, it has been studied for its potential to inhibit cancer cell growth and induce apoptosis in various types of cancer cells. In immunology, it has been shown to have anti-inflammatory effects and to modulate the immune response in animal models of autoimmune diseases.
Propiedades
IUPAC Name |
3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-25-13-10-21-20(24)7-6-16-8-11-23(12-9-16)15-18-14-17-4-2-3-5-19(17)22-18/h2-5,14,16,22H,6-13,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERGASWVPAYESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)

![1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5228115.png)

![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)
![2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5228128.png)
![17-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5228129.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5228136.png)
![3-(4-biphenylyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5228173.png)
![2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B5228181.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5228188.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5228195.png)
![3-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide](/img/structure/B5228211.png)